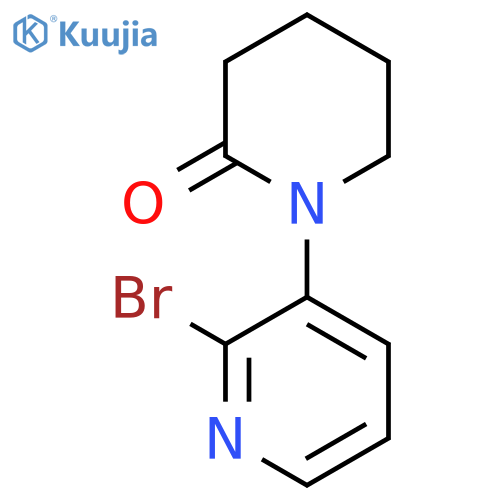

Cas no 2031259-05-7 (1-(2-Bromopyridin-3-yl)piperidin-2-one)

2031259-05-7 structure

商品名:1-(2-Bromopyridin-3-yl)piperidin-2-one

CAS番号:2031259-05-7

MF:C10H11BrN2O

メガワット:255.111141443253

MDL:MFCD30344908

CID:4633932

PubChem ID:125424403

1-(2-Bromopyridin-3-yl)piperidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromopyridin-3-yl)piperidin-2-one

- 1-(2-Bromopyridin-3-yl)piperidin-2-one

-

- MDL: MFCD30344908

- インチ: 1S/C10H11BrN2O/c11-10-8(4-3-6-12-10)13-7-2-1-5-9(13)14/h3-4,6H,1-2,5,7H2

- InChIKey: IRGWFFGDWFMFLT-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CN=1)N1C(CCCC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 222

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 33.2

1-(2-Bromopyridin-3-yl)piperidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-305017-0.5g |

1-(2-bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95.0% | 0.5g |

$310.0 | 2025-03-19 | |

| Enamine | EN300-305017-5g |

1-(2-bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95% | 5g |

$1199.0 | 2023-09-05 | |

| 1PlusChem | 1P01B6VV-5g |

1-(2-bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95% | 5g |

$1368.00 | 2025-03-19 | |

| A2B Chem LLC | AW00955-2.5g |

1-(2-bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95% | 2.5g |

$888.00 | 2024-04-20 | |

| 1PlusChem | 1P01B6VV-250mg |

1-(2-bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95% | 250mg |

$215.00 | 2025-03-19 | |

| 1PlusChem | 1P01B6VV-50mg |

1-(2-bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95% | 50mg |

$120.00 | 2025-03-19 | |

| Ambeed | A863663-1g |

1-(2-Bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95% | 1g |

$471.0 | 2024-04-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00819963-1g |

1-(2-Bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95% | 1g |

¥3526.0 | 2023-02-27 | |

| Enamine | EN300-305017-2.5g |

1-(2-bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95.0% | 2.5g |

$810.0 | 2025-03-19 | |

| Enamine | EN300-305017-5.0g |

1-(2-bromopyridin-3-yl)piperidin-2-one |

2031259-05-7 | 95.0% | 5.0g |

$1199.0 | 2025-03-19 |

1-(2-Bromopyridin-3-yl)piperidin-2-one 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

2031259-05-7 (1-(2-Bromopyridin-3-yl)piperidin-2-one) 関連製品

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2031259-05-7)1-(2-Bromopyridin-3-yl)piperidin-2-one

清らかである:99%

はかる:1g

価格 ($):424.0